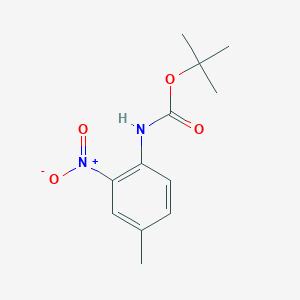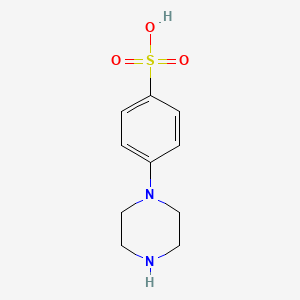
4-(Piperazin-1-yl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazin-1-yl)benzene-1-sulfonic acid is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol. This compound is known for its extensive use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzene-1-sulfonic acid typically involves the reaction of piperazine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)benzene-1-sulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
HEPES (4-(2-Hydroxyethyl)piperazin-1-yl)ethanesulfonic acid: A buffering agent used in biological and biochemical research.
PIPES (1,4-Piperazinediethanesulfonic acid): Another buffering agent with similar applications in research.
Uniqueness
4-(Piperazin-1-yl)benzene-1-sulfonic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-piperazin-1-ylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14N2O3S/c13-16(14,15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2,(H,13,14,15) |
InChI Key |
CHFVSYNUJBYNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)

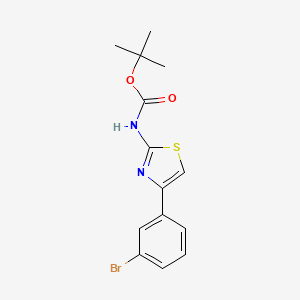
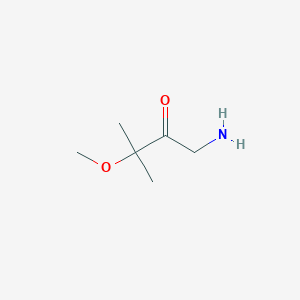
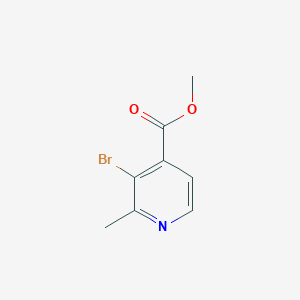



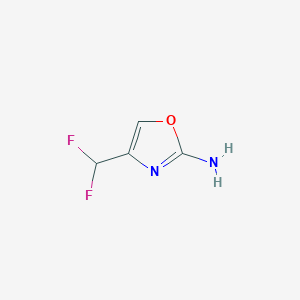
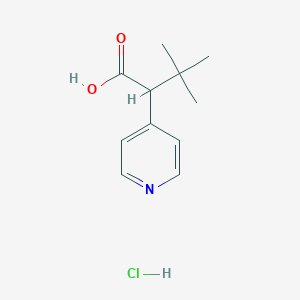
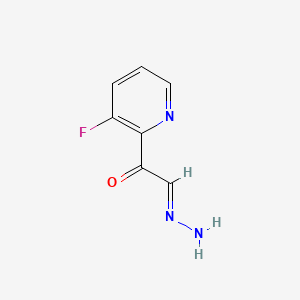
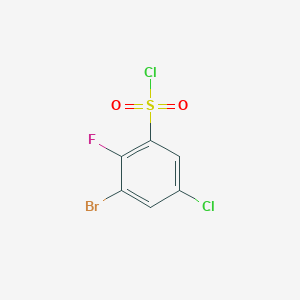
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
